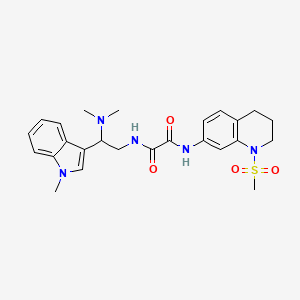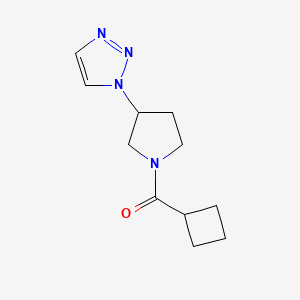
MD2-Tlr4-IN-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
MD2-Tlr4-IN-1 is a small molecule inhibitor that targets the interaction between myeloid differentiation factor 2 (MD2) and toll-like receptor 4 (TLR4). This interaction is crucial for the activation of the innate immune response, particularly in recognizing lipopolysaccharides (LPS) from Gram-negative bacteria. By inhibiting this interaction, this compound can modulate the immune response, making it a valuable compound in the study of inflammatory diseases and potential therapeutic applications .
Applications De Recherche Scientifique
MD2-Tlr4-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the structure-activity relationships of MD2-TLR4 inhibitors and to develop new analogs with improved properties.
Biology: Helps in understanding the role of MD2-TLR4 interaction in immune response and inflammation, providing insights into the molecular mechanisms underlying these processes.
Medicine: Potential therapeutic applications in treating inflammatory diseases, sepsis, and other conditions where TLR4 signaling is implicated.
Industry: Could be used in the development of new drugs targeting TLR4-mediated pathways, as well as in diagnostic assays to detect and quantify TLR4 activity
Mécanisme D'action
Target of Action
MD2-Tlr4-IN-1 primarily targets the Toll-like receptor 4 (TLR4) and Myeloid Differentiation factor 2 (MD-2) complex . TLR4 is a transmembrane receptor that plays a central role in the innate immune response . MD-2 is an extracellular molecule associated with the extracellular domain of TLR4, indispensable for cell surface expression and recognition of lipopolysaccharides (LPS) by TLR4 .
Mode of Action
This compound interacts with its targets, TLR4 and MD-2, to modulate their function. MD-2 seems to have a principal role in interaction with LPS, whereas TLR4 augments the interaction between LPS and MD-2 . The interaction between LPS and the TLR4/MD-2 complex induces homotypic interaction of TLR4, which is thought to deliver a signal via the cytoplasmic Toll/IL-1R homology domain of TLR4 .
Result of Action
The molecular and cellular effects of this compound’s action involve the modulation of TLR4 and MD-2 function, leading to changes in the immune response. TLR4, a receptor with a central role in innate immune signaling, orchestrates inflammatory responses by modulating the activity of transcription factors .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the incidence rates for intestinal inflammation have been steadily increasing around the world for the last 50 years with an increased prevalence most notable in newly industrialized nations . Factors such as cell types, immunological abnormalities, tissue specificity, and genetic/environmental factors are involved in the pathogenesis of intestinal inflammation .
Analyse Biochimique
Biochemical Properties
MD2-Tlr4-IN-1 interacts with the MD2-TLR4 complex, inhibiting its ability to recognize LPS . This interaction disrupts the inflammatory response typically triggered by LPS, reducing the expression of inflammatory cytokines such as tumor necrosis factor alpha (TNF-α) and interleukin-6 (IL-6) .
Cellular Effects
This compound has significant effects on cellular processes, particularly in macrophages . By inhibiting the MD2-TLR4 complex, it reduces the cellular response to LPS, leading to decreased production of inflammatory cytokines . This can influence cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves binding to the MD2-TLR4 complex and inhibiting its function . This prevents the complex from recognizing LPS and triggering an inflammatory response .
Temporal Effects in Laboratory Settings
Its ability to inhibit the MD2-TLR4 complex and reduce inflammatory responses suggests potential long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been extensively studied. Its ability to inhibit the MD2-TLR4 complex suggests potential dose-dependent effects on inflammation and immune response .
Metabolic Pathways
Given its role in inhibiting the MD2-TLR4 complex, it may interact with enzymes or cofactors involved in immune response pathways .
Transport and Distribution
Its ability to inhibit the MD2-TLR4 complex suggests it may interact with transporters or binding proteins involved in immune response pathways .
Subcellular Localization
Given its role in inhibiting the MD2-TLR4 complex, it may be localized to areas of the cell involved in immune response pathways .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of MD2-Tlr4-IN-1 typically involves multiple steps, including the formation of key intermediates and their subsequent coupling. The process often starts with the preparation of a core scaffold, followed by functional group modifications to introduce specific substituents that enhance the compound’s binding affinity and specificity for the MD2-TLR4 complex. Common reagents used in these steps include various organic solvents, catalysts, and protective groups to ensure the desired chemical transformations occur efficiently .
Industrial Production Methods: Industrial production of this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques such as high-performance liquid chromatography (HPLC), and stringent quality control measures to ensure consistency and safety of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: MD2-Tlr4-IN-1 can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Replacement of one functional group with another, often facilitated by nucleophilic or electrophilic reagents
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles like halides, amines, and electrophiles like alkyl halides.
Major Products: The major products formed from these reactions depend on the specific functional groups present in this compound and the conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated analogs .
Comparaison Avec Des Composés Similaires
Monophosphoryl lipid A (MPLA): A non-toxic derivative of lipid A used as a TLR4 agonist.
Glucopyranosyl lipid adjuvant (GLA): A synthetic lipid A analog used in vaccine formulations.
Neoseptin-3: A small molecule that binds to the TLR4-MD2 complex and modulates its activity .
Uniqueness: MD2-Tlr4-IN-1 is unique in its specific inhibition of the MD2-TLR4 interaction, whereas other compounds like MPLA and GLA act as agonists, activating the TLR4 pathway. Neoseptin-3, on the other hand, modulates the activity of the TLR4-MD2 complex but does not specifically inhibit the MD2-TLR4 interaction .
Propriétés
IUPAC Name |
2,6-dichloro-N-[3-(1H-indol-5-yl)-1H-indazol-5-yl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14Cl2N4O/c23-16-2-1-3-17(24)20(16)22(29)26-14-5-7-19-15(11-14)21(28-27-19)13-4-6-18-12(10-13)8-9-25-18/h1-11,25H,(H,26,29)(H,27,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZPDJGLJPDRCDQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C(=O)NC2=CC3=C(C=C2)NN=C3C4=CC5=C(C=C4)NC=C5)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14Cl2N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-7-((butyl(methyl)amino)methyl)-6-hydroxybenzofuran-3(2H)-one](/img/structure/B2400528.png)



![4-chloro-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2400534.png)
![(E)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-2-(methylthio)benzamide](/img/structure/B2400536.png)
![N-(5-(cyclopropylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2400539.png)
![1-(Chloromethyl)-3-(2-fluoro-6-methylphenyl)bicyclo[1.1.1]pentane](/img/structure/B2400540.png)



![4-(3-Fluorobicyclo[1.1.1]pentan-1-yl)benzoic acid](/img/structure/B2400546.png)
![[(tert-butylsulfanyl)sulfonyl]benzene](/img/structure/B2400549.png)

